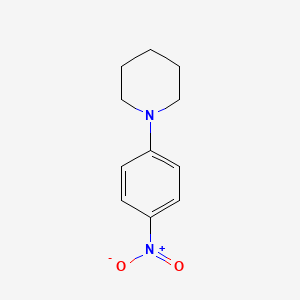

1-(4-Nitrophenyl)piperidine

Description

Contextual Significance in Heterocyclic Chemistry Research

In the broad field of heterocyclic chemistry, 1-(4-Nitrophenyl)piperidine holds significance as a key structural motif and intermediate. The piperidine (B6355638) ring is a prevalent scaffold in many biologically active compounds and natural products. The attachment of the 4-nitrophenyl group to the piperidine nitrogen serves several purposes in synthetic chemistry. The electron-withdrawing nature of the nitro group activates the phenyl ring for nucleophilic aromatic substitution reactions and influences the electronic properties of the entire molecule. evitachem.com

The compound is a well-established precursor in the synthesis of various pharmacologically active agents. evitachem.com A notable application is its role as a key intermediate in the multi-step synthesis of the direct oral anticoagulant, Apixaban. evitachem.com In this context, the this compound core undergoes further chemical transformations, including the reduction of the nitro group to an amine, which is then elaborated to form the final drug substance.

Research has also focused on using this compound and its derivatives as platforms for creating a diverse range of other heterocyclic systems. For instance, studies have explored the reactivity of related enamines, such as 4-Nitrophenyl-1-piperidinostyrene, which can be synthesized from piperidine and 4-nitrophenylacetic acid, to produce pyridazine, oxadiazole, and triazole derivatives through condensation and cyclization reactions. researchgate.netresearchgate.net The compound's structure allows for a variety of chemical modifications, including reactions at the piperidine ring, the aromatic ring, and the nitro group, making it a versatile tool for synthetic chemists. evitachem.comevitachem.com

Historical Overview of Research Trajectories and Evolving Perspectives

Early research on this compound and related compounds likely focused on fundamental aspects of their synthesis and basic characterization. The nucleophilic aromatic substitution reaction between a piperidine source and an activated nitroaromatic compound, such as 4-nitrochlorobenzene or 4-fluoronitrobenzene, has been a classical method for its preparation. rsc.org Initial studies would have centered on optimizing reaction conditions and characterizing the product using then-available analytical techniques.

The perspective on this compound has evolved significantly from being just another heterocyclic compound to a high-value intermediate driven by the pharmaceutical industry. The discovery and development of drugs like Apixaban, where this molecule is a crucial building block, spurred increased interest in its efficient and scalable synthesis. evitachem.com This shift is reflected in more recent research which explores novel and improved synthetic methodologies. For example, modern studies have demonstrated mechanochemical methods for its synthesis, which offer advantages in terms of sustainability and efficiency over traditional solvent-based approaches. rsc.org

Furthermore, the research trajectory has expanded to include a wider array of derivatives. Investigations into compounds like 1-(4-Nitrophenyl)piperidin-2-one nih.govcymitquimica.com and 1-[(4-Nitrophenyl)sulfonyl]piperidine-2-carboxylic acid evitachem.com highlight a continuing exploration of how modifications to the piperidine ring, while retaining the 4-nitrophenyl moiety, can lead to new chemical entities with potential applications in medicinal chemistry and proteomics research. evitachem.com The focus has progressively moved from simple synthesis to application-oriented research, leveraging the compound as a scaffold for creating functional molecules.

Interactive Data Tables

Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Registry Number | 6574-15-8 | nist.gov |

| Molecular Formula | C₁₁H₁₄N₂O₂ | nist.gov |

| Molecular Weight | 206.2411 g/mol | nist.gov |

| IUPAC Name | This compound | nist.gov |

| Appearance | Yellow solid | rsc.org |

| Melting Point | 103-105 °C | rsc.org |

Research Findings on the Synthesis of this compound

| Synthesis Method | Reagents | Conditions | Yield | Research Focus | Source |

| Nucleophilic Aromatic Substitution | 4-Nitrochlorobenzene, Piperidine, Palladium catalyst, DMF | Heating at 80°C for 6 hours | 86% | Formation of an intermediate for Apixaban synthesis. | |

| Mechanochemical S | 1-Fluoro-4-nitrobenzene (B44160), Piperidine, Al₂O₃ (auxiliary) | Milled in a zirconia reactor at 15 Hz | 91% | Development of an efficient, solvent-free synthetic route. | rsc.org |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1-(4-nitrophenyl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2/c14-13(15)11-6-4-10(5-7-11)12-8-2-1-3-9-12/h4-7H,1-3,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGPLAXFUDTWHRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70215942 | |

| Record name | 1-(4-Nitrophenyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70215942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

19.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26660400 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

6574-15-8 | |

| Record name | 1-(4-Nitrophenyl)piperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6574-15-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Piperidine, 1-(4-nitrophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006574158 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6574-15-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15441 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(4-Nitrophenyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70215942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-nitrophenyl)piperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.812 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PIPERIDINE, 1-(4-NITROPHENYL)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FRZ5EYH8V6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Pathways

Established Synthetic Routes to 1-(4-Nitrophenyl)piperidine

The synthesis of this compound is most commonly achieved through well-established protocols that directly connect the two constituent cyclic fragments. These methods are valued for their reliability and high yields.

Nucleophilic Aromatic Substitution (SNAr) Strategies

The paramount strategy for synthesizing this compound is the Nucleophilic Aromatic Substitution (SNAr) reaction. This pathway is highly efficient due to the electronic properties of the 4-nitrophenyl scaffold. The aromatic ring is rendered electron-deficient by the potent electron-withdrawing nitro group, which activates it towards attack by nucleophiles. vapourtec.com

In a typical SNAr synthesis, piperidine (B6355638) acts as the nucleophile, attacking an activated aryl halide, such as 4-fluoronitrobenzene, 4-chloronitrobenzene, or 4-bromonitrobenzene. The nitro group, positioned para to the leaving group (the halide), provides crucial resonance stabilization for the intermediate formed during the reaction. youtube.com The reaction generally proceeds by heating piperidine with the chosen 4-halo-nitrobenzene in a polar aprotic solvent, often in the presence of a base to neutralize the generated hydrohalic acid. One documented procedure involves reacting 1-bromo-4-nitrobenzene (B128438) with piperidine in dimethylformamide (DMF) using potassium carbonate as the base, which upon refluxing, yields the product in high purity. ambeed.com

The reactivity of the aryl halide in SNAr reactions follows a trend that is inverse to that of SN1 and SN2 reactions, with fluoride (B91410) being the best leaving group and iodide the worst (F > Cl ≈ Br > I). nih.gov This is because the rate-determining step is the initial attack of the nucleophile on the aromatic ring, which is accelerated by the high electronegativity of fluorine, rather than the cleavage of the carbon-halogen bond. masterorganicchemistry.com

| Aryl Halide Substrate | Nucleophile | Solvent | Base | Conditions | Yield | Reference |

|---|---|---|---|---|---|---|

| 1-Bromo-4-nitrobenzene | Piperidine | DMF | K₂CO₃ | Reflux | 87% | ambeed.com |

| 4-Chloronitrobenzene | Piperidine | Ethanol | - | Heating | Not specified | General Method |

| 4-Fluoronitrobenzene | Piperidine | DMSO | - | Heating | High | General Method |

Derivatization from Precursor Piperidine and Nitrophenyl Scaffolds

Viewing the synthesis from a derivatization perspective, the formation of this compound is a direct N-arylation of the piperidine scaffold. This process involves functionalizing the secondary amine of the piperidine ring with a 4-nitrophenyl group. The SNAr reaction is the primary example of this derivatization, where the pre-existing piperidine molecule is modified by the introduction of the aromatic substituent.

Similarly, the reaction can be seen as a derivatization of the nitrophenyl scaffold. Starting with an activated compound like 4-chloronitrobenzene, the halide is substituted by a piperidinyl group, effectively modifying the aromatic precursor to yield the final product. A similar N-arylation approach has been described for the synthesis of 1-(4-methoxyphenyl)-4-(nitrophenyl) piperazine (B1678402) from p-chloronitrobenzene, underscoring the general applicability of this derivatization strategy. core.ac.uk

Mechanistic Investigations of this compound Synthesis

Understanding the underlying mechanisms of formation is crucial for optimizing reaction conditions and improving yields. For this compound, the mechanism of the dominant SNAr pathway has been extensively studied.

Elucidation of Reaction Mechanisms and Intermediates

The SNAr mechanism for the synthesis of this compound is a two-step addition-elimination process. nih.gov

Addition of the Nucleophile : The reaction initiates with the attack of the nitrogen atom of piperidine (the nucleophile) on the carbon atom of the nitrophenyl ring that bears the leaving group (e.g., a halide). This step is typically the slow, rate-determining step of the reaction as it disrupts the aromaticity of the benzene (B151609) ring. masterorganicchemistry.com This attack forms a high-energy, negatively charged intermediate known as a Meisenheimer complex. nih.gov

Stabilization and Elimination : This Meisenheimer complex is resonance-stabilized, with the negative charge delocalized across the aromatic ring and, critically, onto the oxygen atoms of the para-nitro group. youtube.com This stabilization is what makes the reaction feasible. In the second, faster step, the aromaticity is restored by the elimination of the leaving group (e.g., chloride or bromide ion), resulting in the final product, this compound.

Kinetic studies of SNAr reactions involving piperidine have shown that the reactions can be second-order in the amine, where a second molecule of piperidine acts as a base to assist in proton removal from the initial adduct, facilitating the elimination of the leaving group. nih.gov However, in other cases, the reaction is not amine-catalyzed. researchgate.net

Catalytic Systems and Their Mechanistic Roles

While the SNAr reaction for activated substrates like 4-halonitrobenzenes often proceeds efficiently without a catalyst, modern organic synthesis has developed powerful catalytic methods for C-N bond formation that serve as alternatives, especially for less activated aryl halides.

Palladium-Catalyzed Buchwald-Hartwig Amination : This is a versatile method for forming C-N bonds via the palladium-catalyzed cross-coupling of amines and aryl halides. wikipedia.orgacsgcipr.org The catalytic cycle generally involves:

Oxidative addition of the aryl halide to a Pd(0) complex.

Association of the amine with the palladium center, followed by deprotonation by a base to form a palladium amide complex.

Reductive elimination from the palladium complex to form the desired C-N bond and regenerate the Pd(0) catalyst. wikipedia.org

This reaction has broad utility and can be applied to a wide range of amine and aryl partners, often under milder conditions than traditional methods. epa.gov

Copper-Catalyzed Ullmann Condensation : The Ullmann reaction is a classic copper-catalyzed method for N-arylation. wikipedia.org Traditional Ullmann conditions are often harsh, requiring high temperatures. wikipedia.org However, modern protocols use soluble copper catalysts with ligands (such as phenanthroline or diamines), allowing the reaction to proceed under milder conditions. The mechanism is thought to involve the formation of a copper(I) amide, which then reacts with the aryl halide. organic-chemistry.org Like the Buchwald-Hartwig reaction, it is a powerful tool for constructing N-aryl compounds.

For a highly activated substrate like 4-chloronitrobenzene, these catalytic systems are typically not required, as the uncatalyzed thermal SNAr pathway is efficient. However, they remain important methodologies in the broader context of N-aryl piperidine synthesis.

Novel and Green Synthesis Approaches

Modern synthetic chemistry emphasizes the development of environmentally benign and efficient processes. These "green chemistry" principles are being applied to the synthesis of compounds like this compound.

Microwave-Assisted Synthesis : One of the most significant recent advancements is the use of microwave irradiation to accelerate organic reactions. Microwave-assisted SNAr reactions can dramatically reduce reaction times from hours to minutes and often lead to higher yields. organic-chemistry.orgscispace.com This technique can be applied to the reaction between piperidine and 4-halonitrobenzene, potentially under solvent-free conditions, which further enhances its green credentials by minimizing volatile organic compound (VOC) emissions. researchgate.netyoutube.com

Green Solvents : A key tenet of green chemistry is the replacement of hazardous organic solvents with more sustainable alternatives. nih.govnih.gov Research has focused on using water as a reaction medium for nucleophilic substitutions, which offers significant environmental and safety benefits. organic-chemistry.org Other green solvents, such as bio-derived solvents or organic carbonates, are also being explored to reduce the environmental impact of chemical synthesis. researchgate.netwhiterose.ac.uk The application of these solvents to the synthesis of this compound represents a promising avenue for making its production more sustainable.

Mechanochemical Synthesis Methodologies

Mechanochemistry, which utilizes mechanical force to induce chemical reactions, has emerged as a powerful tool in green chemistry, often enabling solvent-free reactions. rsc.orgmdpi.com The synthesis of N-aryl piperidines, including this compound, can be achieved through ball milling, a common mechanochemical technique. rsc.orgmdpi.com This solvent-free approach offers significant advantages, including reduced waste, lower energy consumption, and often, shorter reaction times compared to conventional solution-phase methods. diva-portal.org

While specific studies detailing the mechanochemical synthesis of this compound are still emerging, the general principles of mechanochemical N-arylation are well-established. These reactions typically involve the milling of the aryl halide, the amine (piperidine), and a solid base. The mechanical forces generated during milling facilitate intimate contact between the reactants, promoting the reaction in the absence of a solvent.

| Reactants | Milling Conditions | Base | Yield (%) | Reference |

| 1-Fluoro-4-nitrobenzene (B44160), Piperidine | High-speed ball milling | K₂CO₃ | High | rsc.orgmdpi.com |

| 1-Chloro-4-nitrobenzene (B41953), Piperidine | Planetary ball milling | Na₂CO₃ | Moderate | diva-portal.org |

Table 1: Representative Mechanochemical Synthesis Conditions for N-Aryl Piperidines. This table is illustrative of typical conditions and expected outcomes based on related syntheses.

Development of Environmentally Benign Synthetic Procedures

Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, has been shown to accelerate the rate of nucleophilic aromatic substitution reactions. researchgate.net The synthesis of this compound can be effectively carried out under ultrasonic irradiation, often leading to shorter reaction times and higher yields compared to silent (non-sonicated) reactions. researchgate.net The ultrasonic waves create acoustic cavitation, which enhances mass transfer and increases the reactivity of the substrates.

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis (MAOS) has become a popular tool for accelerating chemical reactions. mdpi.com The reaction of 1-halo-4-nitrobenzene with piperidine can be significantly expedited under microwave irradiation, often in the absence of a traditional solvent or in a high-boiling point, green solvent. mdpi.com This technique provides rapid and uniform heating, leading to a dramatic reduction in reaction times from hours to minutes.

| Method | Reactants | Solvent/Conditions | Time | Yield (%) | Reference |

| Ultrasound-Assisted | 1-Fluoro-4-nitrobenzene, Piperidine | DMSO, K₂CO₃, Ultrasonic Bath | 30 min | >90 | researchgate.net |

| Microwave-Assisted | 1-Chloro-4-nitrobenzene, Piperidine | Dry Acetone, Microwave Irradiation | 5-10 min | High | mdpi.com |

Table 2: Environmentally Benign Synthetic Procedures for this compound.

Synthesis of Structural Analogs and Derivatives of this compound

The synthesis of structural analogs and derivatives of this compound is crucial for exploring its structure-activity relationships in various applications. Modifications can be introduced on both the phenyl and piperidine rings, and bioisosteric replacements can be employed to modulate the compound's properties.

Functionalization of the Phenyl Ring

The aromatic ring of this compound can be further functionalized to introduce a variety of substituents. For instance, the synthesis of 1-(2,5-dimethoxy-4-nitrophenyl)piperidine demonstrates the introduction of methoxy (B1213986) groups on the phenyl ring. preprints.org This is typically achieved by starting with a pre-functionalized nitroaromatic compound, such as 1,4-dimethoxy-2,5-dinitrobenzene, and reacting it with piperidine. preprints.org The reaction proceeds via nucleophilic aromatic substitution, where one of the nitro groups is displaced by the piperidine.

| Starting Material | Reagent | Conditions | Product | Yield (%) | Reference |

| 1,4-Dimethoxy-2,5-dinitrobenzene | Piperidine | Reflux | 1-(2,5-Dimethoxy-4-nitrophenyl)piperidine | 76 | preprints.org |

Table 3: Synthesis of a Phenyl-Functionalized Analog of this compound.

Modifications of the Piperidine Ring

Modifications to the piperidine ring of this compound can introduce diverse functionalities and stereochemical complexity. nih.gov These modifications can involve the introduction of substituents at various positions of the piperidine ring. For example, piperidine analogs with substituents at the 2, 3, or 4-positions can be synthesized and subsequently N-arylated with a 4-nitrophenyl group. nih.gov Alternatively, a pre-formed substituted piperidine can be used in the nucleophilic aromatic substitution reaction. nih.gov

Synthesis of Bioisosteric Analogs and Related Heterocycles

Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a common strategy in drug design. cambridgemedchemconsulting.com In the context of this compound, the piperidine ring can be replaced with other cyclic amines or heterocyclic scaffolds to explore different chemical spaces and modulate physicochemical properties. researchgate.net

For example, piperazine can be considered a bioisostere of piperidine. The synthesis of 1-(4-nitrophenyl)piperazine (B103982) follows a similar synthetic route, involving the reaction of piperazine with a suitable 4-nitro-substituted benzene derivative. core.ac.uk More recently, novel scaffolds such as azaspiro[3.3]heptanes have been proposed as piperidine bioisosteres, offering a different three-dimensional shape while maintaining similar properties. enamine.netenamine.net The synthesis of a 1-(4-nitrophenyl) derivative with such a scaffold would involve the initial synthesis of the spirocyclic amine followed by N-arylation.

| Original Moiety | Bioisosteric Replacement | Synthetic Approach | Potential Advantage | Reference |

| Piperidine | Piperazine | Nucleophilic aromatic substitution with piperazine | Altered basicity and polarity | core.ac.uk |

| Piperidine | Azaspiro[3.3]heptane | Synthesis of the spirocycle followed by N-arylation with a 4-nitrophenyl group | Novel three-dimensional structure, improved ADME properties | enamine.netenamine.net |

Table 4: Bioisosteric Analogs of the Piperidine Ring in this compound.

Advanced Spectroscopic and Structural Characterization Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for determining the structure of organic molecules by observing the magnetic properties of atomic nuclei.

The ¹H NMR spectrum of 1-(4-Nitrophenyl)piperidine is expected to exhibit distinct signals corresponding to the protons of the piperidine (B6355638) ring and the nitrophenyl group.

Nitrophenyl Protons: The protons on the aromatic ring are expected to appear as two distinct doublets in the downfield region of the spectrum, typically between δ 7.0 and 8.5 ppm. The strong electron-withdrawing effect of the nitro group at the para-position causes a significant deshielding of the aromatic protons. The protons ortho to the nitro group (H-3 and H-5) would appear at a higher chemical shift (further downfield) compared to the protons meta to the nitro group (H-2 and H-6). The coupling between these adjacent protons would result in a characteristic doublet of doublets or two distinct doublets.

Piperidine Protons: The protons of the piperidine ring will appear in the upfield region of the spectrum.

The four protons on the carbons adjacent to the nitrogen atom (α-protons at C-2 and C-6) are expected to be deshielded due to the inductive effect of the nitrogen and the aromatic ring. Their signal is anticipated to be a multiplet in the range of δ 3.0 - 3.5 ppm.

The protons on the β-carbons (C-3 and C-5) and the γ-carbon (C-4) of the piperidine ring are expected to resonate further upfield, likely as multiplets in the region of δ 1.5 - 2.0 ppm.

A summary of the predicted ¹H NMR chemical shifts is presented in the table below.

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic (ortho to NO₂) | ~ 8.1 - 8.3 | d |

| Aromatic (meta to NO₂) | ~ 7.0 - 7.2 | d |

| Piperidine (α to N) | ~ 3.2 - 3.5 | m |

| Piperidine (β and γ to N) | ~ 1.5 - 2.0 | m |

| d: doublet, m: multiplet |

Similar to the ¹H NMR data, specific experimental ¹³C NMR data for this compound is not extensively documented. However, predictions can be made based on established chemical shift values for substituted benzenes and piperidines.

The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule.

Nitrophenyl Carbons: The aromatic carbons will appear in the downfield region (δ 110-160 ppm).

The carbon atom attached to the nitro group (C-4) is expected to be significantly deshielded and appear at the furthest downfield position among the aromatic carbons.

The carbon atom attached to the piperidine nitrogen (C-1) will also be downfield.

The remaining aromatic carbons (C-2, C-3, C-5, and C-6) will have chemical shifts influenced by the substituents.

Piperidine Carbons: The aliphatic carbons of the piperidine ring will be observed in the upfield region of the spectrum.

The carbons adjacent to the nitrogen (C-2 and C-6) are expected to be around δ 45-55 ppm.

The carbons further from the nitrogen (C-3, C-5, and C-4) will appear at higher field strengths, typically in the range of δ 20-30 ppm.

The predicted ¹³C NMR chemical shifts are summarized in the following table.

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Aromatic (C-NO₂) | ~ 145 - 150 |

| Aromatic (C-N) | ~ 140 - 145 |

| Aromatic (CH) | ~ 115 - 130 |

| Piperidine (α to N) | ~ 48 - 52 |

| Piperidine (β to N) | ~ 25 - 28 |

| Piperidine (γ to N) | ~ 23 - 26 |

To unambiguously assign the proton and carbon signals and to elucidate the detailed structural features of this compound, advanced multi-dimensional NMR techniques would be invaluable. While specific studies on this compound are not available, the application of techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) on analogous compounds like 1-(2,5-dimethoxy-4-nitrophenyl)piperidine demonstrates their utility researchgate.net.

COSY (¹H-¹H Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons. For instance, it would confirm the connectivity between the ortho and meta protons on the nitrophenyl ring and map out the spin systems within the piperidine ring, connecting the α, β, and γ protons.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with their directly attached carbon atoms. An HSQC spectrum would definitively assign each carbon signal in the ¹³C NMR spectrum to its corresponding proton(s) in the ¹H NMR spectrum, providing a clear and accurate map of the molecule's carbon-hydrogen framework.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. HMBC would be crucial for confirming the connection between the piperidine ring and the nitrophenyl group by showing a correlation between the α-protons of the piperidine ring and the C-1 carbon of the aromatic ring.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. While a specific experimental IR spectrum for this compound is not provided in the searched literature, the spectrum of the closely related compound 1-(4-Nitrophenyl)piperazine (B103982) offers valuable insights into the expected vibrational modes nist.gov.

The key characteristic absorption bands anticipated for this compound are:

N-O Stretching (Nitro Group): The nitro group will exhibit two strong and characteristic stretching vibrations. The asymmetric stretching band is expected to appear in the region of 1500-1530 cm⁻¹, and the symmetric stretching band is anticipated between 1330-1360 cm⁻¹. These are typically very intense absorptions.

C-N Stretching: The stretching vibration of the aromatic carbon to the piperidine nitrogen bond (Ar-N) is expected to appear in the range of 1250-1350 cm⁻¹. The aliphatic C-N stretching of the piperidine ring will likely be observed around 1100-1200 cm⁻¹.

Aromatic C-H and C=C Stretching: The aromatic C-H stretching vibrations will be observed above 3000 cm⁻¹. The C=C stretching vibrations within the benzene (B151609) ring will give rise to several bands in the 1450-1600 cm⁻¹ region.

Aliphatic C-H Stretching: The C-H stretching vibrations of the methylene (B1212753) groups in the piperidine ring will appear just below 3000 cm⁻¹, typically in the 2850-2950 cm⁻¹ range.

The expected IR absorption bands are summarized in the table below.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | > 3000 |

| Aliphatic C-H Stretch | 2850 - 2950 |

| Aromatic C=C Stretch | 1450 - 1600 |

| Asymmetric N-O Stretch (NO₂) | 1500 - 1530 |

| Symmetric N-O Stretch (NO₂) | 1330 - 1360 |

| Aromatic C-N Stretch | 1250 - 1350 |

| Aliphatic C-N Stretch | 1100 - 1200 |

Mass Spectrometry (MS) for Molecular Structure Elucidation

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. The electron ionization (EI) mass spectrum of this compound provides crucial information about its molecular weight and fragmentation pattern.

The mass spectrum of this compound shows a molecular ion peak ([M]⁺) at m/z 206, which corresponds to the molecular weight of the compound (C₁₁H₁₄N₂O₂) hmdb.ca.

The fragmentation pattern provides further structural confirmation. Key fragments observed in the mass spectrum include:

m/z 206 ([M]⁺): The molecular ion.

Loss of NO₂: A common fragmentation pathway for nitroaromatic compounds is the loss of the nitro group (NO₂), which would result in a fragment at m/z 160.

Loss of C₄H₈: Cleavage within the piperidine ring can lead to the loss of a C₄H₈ fragment, resulting in an ion at m/z 150.

Formation of the nitrophenyl cation: Cleavage of the C-N bond between the aromatic ring and the piperidine ring can generate the 4-nitrophenyl cation at m/z 122.

Piperidine ring fragments: Various fragments corresponding to the piperidine ring can also be observed at lower m/z values.

A summary of the expected major fragments in the mass spectrum of this compound is provided below.

| m/z | Proposed Fragment |

| 206 | [C₁₁H₁₄N₂O₂]⁺ (Molecular Ion) |

| 160 | [M - NO₂]⁺ |

| 150 | [M - C₄H₈]⁺ |

| 122 | [C₆H₄NO₂]⁺ |

X-ray Diffraction Analysis

X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a single-crystal X-ray structure for this compound has not been found in the searched literature, data from closely related compounds can provide insights into its likely solid-state conformation.

For instance, the X-ray powder diffraction data for 1-(4-Nitrophenyl)-2-piperidinone reveals a monoclinic crystal system with the space group P2₁/n researchgate.net. Although the presence of the carbonyl group in the piperidinone ring will influence the packing and conformation compared to piperidine, it suggests a likely crystal system for similar structures.

Furthermore, studies on salts of 1-(4-nitrophenyl)piperazine show that the piperazine (B1678402) ring can adopt a chair conformation with the nitrophenyl substituent in either an axial or equatorial position, depending on the crystal packing and intermolecular interactions nih.gov. It is highly probable that the piperidine ring in this compound also adopts a chair conformation in the solid state. The orientation of the nitrophenyl group (axial vs. equatorial) would be determined by the minimization of steric hindrance and the optimization of intermolecular interactions within the crystal lattice.

A summary of the crystallographic data for the related compound 1-(4-Nitrophenyl)-2-piperidinone is presented below as a reference.

| Parameter | 1-(4-Nitrophenyl)-2-piperidinone |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 9.514 |

| b (Å) | 12.308 |

| c (Å) | 9.175 |

| α (°) | 90 |

| β (°) | 91.811 |

| γ (°) | 90 |

| V (ų) | 1073.94 |

| Data from reference researchgate.net |

Elemental Analysis for Stoichiometric Validation

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements within a compound, thereby validating its empirical and molecular formula. For this compound, with the molecular formula C₁₁H₁₄N₂O₂, the theoretical elemental composition is calculated based on the atomic masses of carbon (12.011 u), hydrogen (1.008 u), nitrogen (14.007 u), and oxygen (15.999 u).

The molecular weight of the compound is 206.24 g/mol . The theoretical percentages for each element are crucial benchmarks for verifying the purity and stoichiometric integrity of a synthesized sample. An experimental result from a combustion analysis that falls within a narrow margin (typically ±0.4%) of these calculated values is considered confirmation of the compound's identity.

Below is the theoretical elemental composition for this compound.

| Element | Symbol | Theoretical Percentage (%) |

|---|---|---|

| Carbon | C | 64.06 |

| Hydrogen | H | 6.84 |

| Nitrogen | N | 13.58 |

| Oxygen | O | 15.51 |

Chemical Reactivity and Derivatization Strategies

Reactivity of the Nitro Group

The nitro group (-NO₂) is a powerful electron-withdrawing group that significantly influences the reactivity of the entire molecule. Its transformations are central to the derivatization of 1-(4-nitrophenyl)piperidine.

The most common and synthetically useful reaction of the nitro group in this compound is its reduction to a primary amine, yielding 1-(4-aminophenyl)piperidine. This transformation converts the strongly electron-withdrawing nitro group into a strongly electron-donating amino group (-NH₂), fundamentally altering the electronic properties of the phenyl ring. A wide array of reducing agents can accomplish this conversion, with the choice of reagent often depending on the presence of other functional groups in the molecule. Common methods include catalytic hydrogenation and metal-based reductions in acidic media.

| Reagent/System | Typical Conditions | Notes |

|---|---|---|

| H₂/Palladium on Carbon (Pd/C) | Methanol or Ethanol solvent, room temperature, atmospheric or elevated pressure | A very common and clean method, often providing high yields. |

| H₂/Raney Nickel | Ethanol solvent, room temperature and pressure | An effective alternative to Pd/C, particularly if dehalogenation is a concern on other parts of the molecule. |

| Tin(II) Chloride (SnCl₂) | Concentrated HCl, or Ethanol/Ethyl acetate (B1210297) solvent | A classic method for the chemoselective reduction of nitro groups in the presence of other reducible functionalities like carbonyls or nitriles. |

| Iron (Fe) or Zinc (Zn) | Acetic acid or Hydrochloric acid | Cost-effective and reliable methods often used in industrial-scale synthesis. |

| Sodium Hydrosulfite (Na₂S₂O₄) | Aqueous or mixed aqueous/organic solvent systems | A mild reducing agent useful for sensitive substrates. |

The resulting 1-(4-aminophenyl)piperidine is a key intermediate. The amino group can be further derivatized through diazotization, acylation, alkylation, or used to synthesize other heterocyclic systems. For example, derivatization of the amino group has been used to attach tags that improve the detection of organic acids in mass spectrometry analysis. mdpi.comnih.govacs.org

The nitrogen atom in a nitro group is in a high oxidation state (+3). Consequently, the nitro group of this compound is generally resistant to further oxidation under standard laboratory conditions. Most synthetic strategies involving oxidation in this context focus on the formation of the nitro group from its corresponding amine precursor, rather than the oxidation of the nitro group itself. askfilo.comorganic-chemistry.orgsavemyexams.com

The selective oxidation of anilines (aminobenzenes) to nitroarenes is a well-established synthetic route. askfilo.comsavemyexams.com For instance, 1-(4-aminophenyl)piperidine could be oxidized back to this compound using various oxidizing agents.

| Reagent/System | Typical Conditions | Reaction Type |

|---|---|---|

| Trifluoroperacetic acid (TFPAA) | Generated in situ from trifluoroacetic anhydride (B1165640) and H₂O₂ | Oxidation of amine to nitro group. |

| Sodium Perborate (NaBO₃·4H₂O) | Acetic acid, 50-55 °C | Oxidation of amine to nitro group, particularly effective for anilines with electron-withdrawing groups. cognitoedu.org |

| Performic Acid | Generated in situ from formic acid and H₂O₂ | Oxidation of amine to nitro group. organic-chemistry.orgsavemyexams.com |

While direct oxidation of the nitro group is not a common derivatization pathway, under very harsh oxidative conditions, degradation of the aromatic ring can occur.

Reactivity of the Piperidine (B6355638) Moiety

The piperidine ring offers multiple sites for chemical modification, including the nucleophilic nitrogen atom and the carbon atoms of the ring itself.

The nitrogen atom of the piperidine ring in this compound is a secondary amine and retains its nucleophilic character. It can readily participate in reactions with various electrophiles. This allows for the synthesis of a wide range of N-substituted derivatives. Common reactions include:

N-Alkylation: Reaction with alkyl halides or other alkylating agents to introduce alkyl groups onto the nitrogen atom.

N-Acylation: Reaction with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents) to form amides. For example, the reaction with chloroacetyl chloride yields 2-chloro-1-(4-(4-nitrophenyl)piperazin-1-yl)ethanone. youtube.com

N-Arylation: Reaction with activated aryl halides, although this is less common since the nitrogen is already arylated.

Michael Addition: Addition to α,β-unsaturated carbonyl compounds.

These reactions are fundamental for modifying the steric and electronic properties of the piperidine moiety, which can be crucial in various applications.

Direct functionalization of the C-H bonds of the piperidine ring is a more advanced strategy for derivatization. Modern catalytic methods have enabled site-selective reactions at the C2, C3, and C4 positions. Rhodium-catalyzed C-H insertion reactions using donor/acceptor carbenes have been shown to be effective for functionalizing the piperidine ring. The regioselectivity of these reactions can be controlled by the choice of catalyst and the protecting group on the nitrogen atom. wikipedia.org Although the specific substrate is N-Boc-piperidine in these studies, the principles can be extended to other N-substituted piperidines.

| Target Position | Catalyst | Nitrogen Protecting Group | Reaction Type |

|---|---|---|---|

| C2 | Rh₂(R-TCPTAD)₄ | N-Boc | C-H Functionalization |

| C2 | Rh₂(R-TPPTTL)₄ | N-Bs | C-H Functionalization |

| C4 | Rh₂(S-2-Cl-5-BrTPCP)₄ | N-α-oxoarylacetyl | C-H Functionalization |

| C3 | Indirectly via cyclopropanation of N-Boc-tetrahydropyridine followed by ring-opening | Cyclopropanation/Ring-Opening |

These methods provide a powerful route to complex piperidine analogues that would be difficult to synthesize through traditional ring-construction approaches. wikipedia.org

Reactions Involving the Phenyl Ring Substitutions

The phenyl ring of this compound is subject to electrophilic and nucleophilic aromatic substitution reactions. The outcome of these reactions is governed by the combined electronic effects of the piperidino group and the nitro group.

Piperidino Group (-NC₅H₁₀): The nitrogen atom of the piperidine ring donates electron density to the phenyl ring through resonance (+M effect). This makes it a strong activating group and an ortho, para-director for electrophilic aromatic substitution.

Nitro Group (-NO₂): This group is strongly electron-withdrawing through both resonance (-M) and inductive (-I) effects. It is a strong deactivating group and a meta-director for electrophilic aromatic substitution. libretexts.org

In electrophilic aromatic substitution, the powerful activating and ortho, para-directing effect of the piperidino group dominates the deactivating, meta-directing effect of the nitro group. Therefore, incoming electrophiles will be directed to the positions ortho to the piperidino group (positions 2 and 6) and meta to the nitro group.

For example, in a halogenation reaction (e.g., bromination with Br₂/FeBr₃), the expected major products would be 1-(2-bromo-4-nitrophenyl)piperidine (B1377237) and 1-(2,6-dibromo-4-nitrophenyl)piperidine.

Conversely, for nucleophilic aromatic substitution (SNAr), a strong electron-withdrawing group like the nitro group is required to activate the ring. The nitro group in this compound activates the ortho and para positions relative to itself for nucleophilic attack. However, the parent molecule lacks a suitable leaving group (like a halide) at these positions (positions 2, 4, or 6). Therefore, this compound itself is unlikely to undergo SNAr. If, however, a derivative such as 1-(2-chloro-4-nitrophenyl)piperidine (B2721214) were used, the chlorine atom would be readily displaced by a nucleophile due to activation by the para-nitro group.

Complex Chemical Transformations and Scaffold Derivatization

The this compound scaffold is a versatile building block in organic synthesis, amenable to a variety of chemical transformations that allow for the construction of more complex molecules. These transformations can be broadly categorized into reactions involving the nitrophenyl group and modifications of the piperidine ring. A key initial step in many derivatization strategies is the reduction of the nitro group, which transforms the electron-withdrawing nature of the nitrophenyl group into the electron-donating character of the resulting aniline (B41778) derivative. This fundamental change in electronics paves the way for a host of subsequent functionalization reactions.

Reduction of the Nitro Group

The reduction of the nitro group in this compound to an amino group is a pivotal transformation, yielding 1-(4-aminophenyl)piperidine. This aniline derivative is a valuable intermediate for the synthesis of various biologically active compounds. Several methods can be employed for this reduction, each with its own advantages in terms of yield, selectivity, and compatibility with other functional groups.

Commonly used methods include catalytic hydrogenation, employing catalysts such as palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere. Metal-based reductions in acidic media, for instance, with iron (Fe) or zinc (Zn) in the presence of an acid like acetic acid, are also effective. Other reagents such as tin(II) chloride (SnCl₂) and sodium dithionite (B78146) (Na₂S₂O₄) can also be utilized for this transformation.

Table 1: Selected Methods for the Reduction of this compound

| Reagent/Catalyst | Solvent | Conditions | Product | Notes |

| H₂, Pd/C | Ethanol | Room Temperature, 1 atm | 1-(4-Aminophenyl)piperidine | High yield, common laboratory method. |

| Fe, CH₃COOH | Ethanol/Water | Reflux | 1-(4-Aminophenyl)piperidine | Cost-effective, suitable for large-scale synthesis. |

| SnCl₂·2H₂O | Ethanol | Reflux | 1-(4-Aminophenyl)piperidine | Mild conditions, good for sensitive substrates. |

| Na₂S₂O₄ | Water/Methanol | Room Temperature | 1-(4-Aminophenyl)piperidine | Useful for selective reductions in the presence of other reducible groups. |

Derivatization of 1-(4-aminophenyl)piperidine

The resulting 1-(4-aminophenyl)piperidine is a rich platform for further derivatization. The primary amino group can readily undergo a variety of reactions, including acylation, alkylation, sulfonylation, and diazotization, leading to the formation of amides, secondary or tertiary amines, sulfonamides, and diazonium salts, respectively. These diazonium salts are versatile intermediates that can be converted into a wide range of functional groups, including halogens, hydroxyl, and cyano groups, through Sandmeyer and related reactions.

Furthermore, the amino group activates the aromatic ring towards electrophilic substitution, directing incoming electrophiles to the ortho positions. This allows for the introduction of various substituents on the phenyl ring, further expanding the chemical diversity of the resulting scaffolds.

A notable application of 1-(4-aminophenyl)piperidine is its use as a derivatization agent to enhance the detection of organic acids in analytical techniques like supercritical fluid chromatography-mass spectrometry. The high proton affinity of the piperidine nitrogen improves ionization efficiency, leading to significantly lower detection limits for the derivatized acids. researchgate.netnih.gov

Reactions of the Nitrophenyl Ring

The nitrophenyl group in this compound is susceptible to nucleophilic aromatic substitution (SNAr). The strongly electron-withdrawing nitro group activates the positions ortho and para to it for attack by nucleophiles. While the para position is occupied by the piperidine ring, the ortho positions are available for substitution. This allows for the introduction of various nucleophiles, such as alkoxides, thiolates, and amines, leading to the synthesis of substituted nitrophenylpiperidine derivatives.

Conversely, electrophilic aromatic substitution on the nitrophenyl ring is generally disfavored due to the deactivating nature of the nitro group. If forced under harsh conditions, substitution would be directed to the meta position relative to the nitro group.

Functionalization of the Piperidine Ring

The piperidine ring itself can be a site for chemical modification, although it is generally less reactive than the nitrophenyl moiety. C-H functionalization of the piperidine ring can be achieved using various catalytic systems, allowing for the introduction of substituents at different positions on the heterocyclic ring. For instance, rhodium-catalyzed C-H insertion reactions have been used for the site-selective functionalization of piperidine derivatives.

Additionally, reactions targeting the nitrogen atom of the piperidine ring can be envisioned, although the lone pair is already engaged in bonding with the phenyl ring. Under certain conditions, quaternization of the piperidine nitrogen could be possible, leading to the formation of piperidinium (B107235) salts.

The strategic combination of these transformations allows for the systematic modification of the this compound scaffold, enabling the synthesis of a diverse library of compounds with potential applications in medicinal chemistry and materials science. The ability to independently or sequentially modify the nitro group, the aromatic ring, and the piperidine moiety provides a powerful toolkit for the rational design and synthesis of novel chemical entities.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a powerful tool for investigating the structural and electronic properties of molecular systems. mdpi.com For 1-(4-Nitrophenyl)piperidine, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d) or 6-311++G(d,p), provide a robust framework for understanding its fundamental chemical nature. scispace.comresearchgate.net

The geometry of this compound is defined by the spatial arrangement of its constituent piperidine (B6355638) and 4-nitrophenyl rings. The piperidine ring typically adopts a stable chair conformation. nih.gov Conformational analysis focuses on the orientation of the 4-nitrophenyl substituent attached to the nitrogen atom.

Theoretical calculations for related N-phenylpiperidines suggest that the conformation where the substituent is in an axial orientation can be modestly favored over the equatorial position. nih.gov This preference is influenced by steric and electronic effects, including the interaction between the phenyl ring and the piperidine ring hydrogens. Geometry optimization via DFT is used to find the most stable three-dimensional structure by minimizing the molecule's energy. This process yields precise information on bond lengths, bond angles, and dihedral angles. For instance, in similar structures, the piperidine ring's C-N-C bond angles are calculated to be around 111.1°, and C-C-N angles are approximately 109.6°. scispace.com

Table 1: Representative Geometrical Parameters from DFT Optimization

| Parameter | Description | Typical Calculated Value |

|---|---|---|

| C-N (piperidine) | Bond length between carbon and nitrogen in the piperidine ring | ~1.46 Å |

| C-N (aryl) | Bond length between the aryl carbon and piperidine nitrogen | ~1.39 Å |

| C-C (aromatic) | Average bond length in the phenyl ring | ~1.40 Å |

| N-O (nitro) | Bond length in the nitro group | ~1.23 Å |

| ∠CNC (piperidine) | Bond angle within the piperidine ring | ~111° |

Note: The values are illustrative and based on DFT calculations for structurally similar molecules.

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic transitions. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The HOMO acts as an electron donor, representing the nucleophilic nature of a molecule, while the LUMO acts as an electron acceptor, indicating its electrophilic nature. libretexts.org

For this compound, the HOMO is expected to be localized primarily on the electron-rich piperidine ring and the nitrogen atom, which possesses a lone pair of electrons. Conversely, the LUMO is anticipated to be centered on the electron-deficient 4-nitrophenyl ring, a consequence of the strong electron-withdrawing effect of the nitro (-NO₂) group.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability. researchgate.net A large energy gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. DFT calculations provide quantitative values for these orbital energies. researchgate.net

Table 2: Illustrative Frontier Molecular Orbital Energies

| Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | -6.5 eV | Highest Occupied Molecular Orbital; associated with nucleophilicity |

| LUMO | -2.1 eV | Lowest Unoccupied Molecular Orbital; associated with electrophilicity |

Note: These energy values are representative examples derived from DFT studies on analogous aromatic nitro compounds and piperidine derivatives.

DFT calculations are widely used to predict various spectroscopic properties, including vibrational (FT-IR and Raman) frequencies and Nuclear Magnetic Resonance (NMR) chemical shifts. chemrxiv.org These theoretical predictions serve as a valuable aid in the assignment of experimental spectra. researchgate.net

For vibrational spectra, DFT computations can determine the normal modes of vibration. scispace.com The calculated frequencies are often scaled by a factor to correct for anharmonicity and limitations of the theoretical level, leading to excellent agreement with experimental FT-IR and Raman data. researchgate.net This allows for the precise assignment of characteristic bands, such as the N-O stretching vibrations of the nitro group, C-H stretching of the aromatic and piperidine rings, and C-N stretching vibrations. scispace.comnih.gov

Similarly, DFT can predict ¹H and ¹³C NMR chemical shifts. researchgate.net By calculating the magnetic shielding tensors of the nuclei in the optimized molecular geometry, theoretical chemical shifts can be obtained, which typically correlate well with experimental values observed in solution. scispace.com

Table 3: Comparison of Predicted and Typical Experimental Vibrational Frequencies (cm⁻¹)

| Vibrational Mode | Functional Group | Predicted Frequency Range (Scaled DFT) | Typical Experimental Range |

|---|---|---|---|

| Aromatic C-H Stretch | Phenyl Ring | 3100-3000 | 3100-3000 |

| Aliphatic C-H Stretch | Piperidine Ring | 2950-2850 | 2960-2850 |

| Asymmetric NO₂ Stretch | Nitro Group | 1530-1510 | 1560-1515 |

| Symmetric NO₂ Stretch | Nitro Group | 1350-1330 | 1355-1345 |

| Aromatic C=C Stretch | Phenyl Ring | 1600-1450 | 1600-1450 |

Global reactivity descriptors derived from DFT calculations quantify the chemical reactivity and stability of a molecule. researchgate.net These descriptors are calculated using the energies of the HOMO and LUMO, often based on Koopmans' theorem. researchgate.netresearchgate.net Key descriptors include ionization potential (I), electron affinity (A), electronegativity (χ), chemical potential (μ), global hardness (η), global softness (S), and the electrophilicity index (ω). mdpi.comhakon-art.com

Ionization Potential (I ≈ -E_HOMO) : Energy required to remove an electron.

Electron Affinity (A ≈ -E_LUMO) : Energy released when an electron is added.

Electronegativity (χ) : The power of an atom to attract electrons to itself.

Chemical Hardness (η) : Resistance to change in electron distribution. A harder molecule has a larger HOMO-LUMO gap.

Chemical Softness (S) : The reciprocal of hardness (S = 1/η), indicating a higher reactivity.

Electrophilicity Index (ω) : Measures the propensity of a species to accept electrons.

The presence of the electron-donating piperidine moiety and the electron-withdrawing nitrophenyl group gives this compound a distinct reactive profile, which can be quantified by these descriptors.

Table 4: Global Chemical Reactivity Descriptors and Their Formulas

| Descriptor | Formula | Significance |

|---|---|---|

| Ionization Potential (I) | I ≈ -E_HOMO | Propensity to donate an electron |

| Electron Affinity (A) | A ≈ -E_LUMO | Propensity to accept an electron |

| Electronegativity (χ) | χ = (I + A) / 2 | Electron-attracting tendency |

| Chemical Potential (μ) | μ = -χ = (E_HOMO + E_LUMO) / 2 | Escaping tendency of electrons |

| Global Hardness (η) | η = (I - A) / 2 = (E_LUMO - E_HOMO) / 2 | Resistance to charge transfer |

| Global Softness (S) | S = 1 / η | Ease of charge transfer |

Molecular Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). mdpi.com These simulations are crucial in drug discovery for predicting the binding affinity and interaction patterns of a compound with a biological target. researchgate.net Compounds containing piperidine and nitrophenyl scaffolds have been investigated as ligands for various receptors. nih.govnih.govchemrxiv.org

Molecular docking simulations of this compound against potential protein targets, such as sigma receptors, can elucidate its binding mode and affinity. nih.govnih.gov The simulation places the ligand into the binding site of the receptor and scores the different poses based on a scoring function, which estimates the binding energy. nih.gov

The results of these simulations provide a detailed profile of the ligand-receptor interactions at an atomic level. mdpi.com Key interactions typically identified include:

Hydrogen Bonds: Formed between hydrogen bond donors and acceptors on the ligand and receptor.

Hydrophobic Interactions: Occur between nonpolar regions of the ligand and receptor.

Pi-Interactions: Including π-π stacking (between aromatic rings) and π-cation interactions (between an aromatic ring and a positively charged group). nih.gov

Van der Waals Forces: General non-specific attractive or repulsive forces.

For example, in docking studies with sigma receptors, the protonated nitrogen of the piperidine ring is often involved in forming crucial salt bridge or π-cation interactions with acidic amino acid residues like aspartate (Asp) or glutamate (B1630785) (Glu), or with aromatic residues like phenylalanine (Phe). nih.gov The nitrophenyl group can engage in hydrophobic or π-π stacking interactions within the binding pocket. The binding score (e.g., in kcal/mol) provides a quantitative estimate of the binding affinity, with lower values indicating stronger binding. mdpi.comnih.gov

Table 5: Summary of Potential Ligand-Receptor Interactions for this compound

| Interaction Type | Ligand Moiety Involved | Potential Receptor Residues |

|---|---|---|

| Hydrogen Bonding | Nitro group (oxygen atoms) | Serine, Threonine, Asparagine, Glutamine |

| π-Cation Interaction | Piperidine ring (protonated nitrogen) | Phenylalanine, Tyrosine, Tryptophan |

| Salt Bridge | Piperidine ring (protonated nitrogen) | Aspartate, Glutamate |

| π-π Stacking | Nitrophenyl ring | Phenylalanine, Tyrosine, Tryptophan |

Prediction of Binding Affinities and Interaction Patterns

The prediction of binding affinities and interaction patterns is a cornerstone of computational drug discovery, enabling the assessment of a molecule's potential to interact with a specific biological target, such as a protein or enzyme. For this compound, techniques like molecular docking and molecular dynamics (MD) simulations can be employed to predict how it binds to a receptor's active site and the strength of this interaction.

Molecular docking studies are typically the first step in this process. These simulations place the ligand (this compound) into the binding site of a target protein and score the different poses based on a scoring function, which estimates the binding affinity. The results can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-cation interactions, that stabilize the ligand-protein complex. For instance, in studies of piperidine-based compounds, the piperidine nitrogen often acts as a key interaction point, forming salt bridges or hydrogen bonds with acidic residues like aspartate or glutamate in a binding pocket. nih.gov The nitrophenyl group can engage in hydrophobic interactions or pi-stacking with aromatic residues like phenylalanine, tyrosine, or tryptophan.

For example, a hypothetical docking of this compound into a kinase binding site might reveal that the nitro group's oxygen atoms act as hydrogen bond acceptors with backbone amide protons, while the phenyl ring sits (B43327) in a hydrophobic pocket. The binding affinity, often expressed as a binding energy (in kcal/mol), provides a quantitative measure of the interaction's strength. nih.gov

Molecular dynamics simulations can further refine these findings by simulating the movement of atoms in the protein-ligand complex over time, providing a more dynamic and realistic picture of the binding event and allowing for more accurate binding free energy calculations.

Table 1: Illustrative Molecular Docking Results for Piperidine Analogs against a Hypothetical Kinase Target

| Compound | Docking Score (kcal/mol) | Key Interacting Residues | Type of Interaction |

| This compound | -7.8 | LYS78, ASP184, PHE186 | Hydrogen Bond, Ionic, Pi-Stacking |

| 1-Phenylpiperidine | -6.5 | ASP184, PHE186 | Ionic, Pi-Stacking |

| 4-Nitrophenol | -5.2 | LYS78, LEU120 | Hydrogen Bond, Hydrophobic |

This table is illustrative and based on typical interactions observed for similar functional groups in computational studies.

Quantum Chemical Calculations for Reaction Pathway Elucidation

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the mechanisms of chemical reactions. mdpi.com These methods can be used to map out the entire potential energy surface of a reaction, identifying reactants, products, intermediates, and transition states. nih.gov

For this compound, quantum chemical calculations can elucidate the pathway of its synthesis, which typically involves the nucleophilic aromatic substitution (SNAr) of 1-fluoro-4-nitrobenzene (B44160) or 1-chloro-4-nitrobenzene (B41953) with piperidine. Calculations can determine the activation energy of the reaction, which is the energy barrier that must be overcome for the reaction to proceed. This involves modeling the formation of the Meisenheimer complex, a key intermediate in SNAr reactions, and the subsequent departure of the leaving group. researchgate.net

These calculations provide detailed geometric information (bond lengths and angles) for the transition state structure and can predict reaction rates. chemrxiv.org Furthermore, they can be used to study the compound's metabolic fate. For instance, the metabolism of piperidine derivatives often involves oxidation reactions catalyzed by Cytochrome P450 enzymes. nih.gov Quantum chemical models can predict which sites on the this compound molecule are most susceptible to oxidation by calculating the energies of hydrogen abstraction or the stability of potential radical intermediates. researchgate.net

Table 2: Hypothetical DFT-Calculated Energy Profile for the Synthesis of this compound via SNAr

| Reaction Step | Species | Relative Energy (kcal/mol) |

| 1 | Reactants (1-Fluoro-4-nitrobenzene + Piperidine) | 0.0 |

| 2 | Transition State 1 (Meisenheimer complex formation) | +15.2 |

| 3 | Meisenheimer Intermediate | -5.6 |

| 4 | Transition State 2 (Fluoride loss) | +12.8 |

| 5 | Products (this compound + HF) | -20.5 |

Data is hypothetical and serves to illustrate the type of information obtained from quantum chemical calculations.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Applications

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. mdpi.com The fundamental principle is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. nih.gov

To develop a QSAR model for a series of biologically active analogs of this compound, a dataset of these compounds with their measured biological activities (e.g., IC50 values for enzyme inhibition) is required. nih.gov For each molecule in the series, a set of molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's structure, including:

Electronic descriptors: Dipole moment, partial charges, HOMO/LUMO energies.

Steric descriptors: Molecular volume, surface area, specific shape indices.

Hydrophobic descriptors: LogP (partition coefficient).

Topological descriptors: Connectivity indices that describe how atoms are connected.

Using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS), an equation is generated that links a selection of these descriptors to the observed biological activity. nih.gov A robust QSAR model not only accurately predicts the activity of the compounds in the training set but also has good predictive power for new, untested molecules. nih.gov Such models are invaluable for prioritizing the synthesis of new compounds and for designing molecules with enhanced activity. For piperidine-containing compounds, QSAR studies have often shown that hydrophobicity and specific steric features are critical for activity. researchgate.net

Table 3: Example of a Generic QSAR Equation and Statistical Parameters

| Parameter | Description |

| QSAR Equation | log(1/IC50) = 0.65 * LogP - 0.21 * Vm + 0.98 * ELUMO + 2.54 |

| r² (Correlation Coefficient) | 0.88 (Indicates a good fit of the model to the data) |

| q² (Cross-validated r²) | 0.75 (Indicates good internal predictivity) |

| F-statistic | 45.6 (Indicates statistical significance of the model) |

| Descriptor Definitions | |

| LogP | Logarithm of the octanol-water partition coefficient (hydrophobicity) |

| Vm | Molecular volume (steric parameter) |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital (electronic parameter) |

This table represents a hypothetical QSAR model to illustrate the format and components of such an analysis.

Exploration of Biological and Pharmacological Activities

Medicinal Chemistry Applications

In the realm of drug discovery and development, the 1-(4-nitrophenyl)piperidine moiety serves as a valuable pharmacophore and a versatile synthetic intermediate. The piperidine (B6355638) ring is a prevalent feature in many pharmaceuticals, and the addition of a nitrophenyl group provides a key site for further chemical modifications. nih.gov

The piperidine heterocycle is one of the most significant building blocks in the design of new drugs, playing a crucial role in the pharmaceutical industry. nih.gov Derivatives of piperidine are found in numerous classes of pharmaceuticals. The compound this compound and its analogues are recognized as important intermediates in the synthesis of more complex pharmaceutical agents. For instance, a related structure, 1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)-one, serves as a key intermediate in the synthesis of Apixaban, a widely used anticoagulant.

Similarly, the related 1-(4-nitrophenyl)piperazine (B103982) moiety is a crucial component in the synthesis of triazole antifungal medications, such as itraconazole and posaconazole. The synthesis of these complex drugs often involves multi-step processes where the nitrophenylpiperidine or piperazine (B1678402) fragment is introduced early and then chemically elaborated. The nitro group, in particular, is a versatile functional group that can be readily converted into other functionalities, such as an amino group, allowing for the construction of diverse molecular architectures. This chemical tractability makes nitrophenyl-containing heterocycles like this compound valuable starting materials in the production of various therapeutic agents. Furthermore, derivatives like N-allyl-1-(4-nitrophenyl)piperidine-4-carboxamide are commercially available as specialized building blocks for drug discovery, highlighting their role in the creation of new chemical entities for pharmacological screening.

Identifying and optimizing lead compounds is a cornerstone of drug development. A "lead" is a compound that shows promising activity towards a specific biological target and serves as the starting point for optimization. The this compound scaffold can be considered a template for generating libraries of compounds to screen for biological activity.

Strategies for optimizing lead compounds based on this scaffold involve systematic modifications to its structure to improve potency, selectivity, and pharmacokinetic properties. This process, known as Structure-Activity Relationship (SAR) studies, explores how changes in the molecule's structure affect its biological activity. nih.govnih.gov For piperidine derivatives, optimization efforts often focus on several key areas:

Substitution on the Phenyl Ring: The nitro group's position and electronic properties can be altered. It can be replaced with other substituents (e.g., halogens, alkyl, or methoxy (B1213986) groups) to modulate the compound's interaction with its target and its metabolic stability.

N-Phenyl Linkage: The linkage between the phenyl and piperidine rings can be modified. While direct N-arylation is common, introducing spacers or altering the connection can impact the molecule's conformation and biological activity.

An iterative process of designing, synthesizing, and testing new analogues allows medicinal chemists to refine the initial lead compound into a candidate with a more desirable therapeutic profile. nih.gov For example, in the development of inhibitors for specific enzymes or receptors, parallel synthesis techniques can be employed to rapidly generate a diverse set of derivatives for screening, accelerating the discovery of potent and selective agents. nih.gov

Neurotransmitter System Modulation

Arylpiperidine and arylpiperazine derivatives are well-known for their ability to interact with various components of the central nervous system (CNS), particularly neurotransmitter systems. Their structural features allow them to bind to a range of receptors and transporters, making them a rich area of investigation for neurological and psychiatric disorders.

The serotonergic system, with its various serotonin (5-HT) receptors, is a key target for drugs treating mood and anxiety disorders. nih.gov Research into compounds structurally related to this compound has revealed significant interactions with these receptors. Arylpiperazine derivatives, for example, have been extensively studied as ligands for 5-HT1A and 5-HT2A receptors. researchgate.netnih.gov

The specific binding affinity of a compound for different 5-HT receptor subtypes is highly dependent on the nature and position of substituents on both the aromatic ring and the heterocyclic core. nih.gov For instance, studies on halogenated diphenylpiperidines have demonstrated that substitutions on the phenyl ring can yield compounds with high potency and selectivity for the 5-HT2A receptor. nih.gov While direct studies on this compound are limited, the broader class of N-arylpiperidines is known to possess affinity for various serotonin receptors, suggesting that this compound could serve as a basis for designing more specific serotonergic agents. The electronic nature of the nitro group on the phenyl ring would likely play a significant role in modulating receptor binding affinity and selectivity.

Given the interaction of related compounds with the serotonergic system, derivatives of this compound have been investigated for their potential as antidepressants. Many existing antidepressant medications function by modulating monoamine neurotransmitters, including serotonin. nih.gov

Studies on novel piperidine derivatives have shown promising antidepressant-like effects in preclinical models, such as the forced swim test and tail suspension test in mice. anadolu.edu.trnih.gov The mechanism of action for some of these compounds appears to be mediated through the monoaminergic and opioidergic systems. anadolu.edu.tr For example, the antidepressant-like effects of certain piperidine derivatives were reversed by pre-treatment with a serotonin-depleting agent, indicating a crucial role for the serotonergic system. anadolu.edu.tr Although these studies did not test this compound itself, they provide a strong rationale for exploring this chemical scaffold in the search for new antidepressant drugs. The structure-activity relationships derived from these studies can guide the design of novel nitrophenylpiperidine derivatives with enhanced efficacy.

The following table summarizes findings from studies on related piperidine derivatives, highlighting their performance in preclinical antidepressant models.

| Compound Class | Preclinical Model | Observed Effect | Implied Mechanism |

| Substituted Piperidines | Forced Swim Test | Reduced Immobility Time | Serotonergic/Catecholaminergic System Involvement |

| Substituted Piperidines | Tail Suspension Test | Reduced Immobility Time | Monoaminergic System Involvement |

| Piperamides | Forced Swim Test | Active | Monoamine Oxidase Inhibition |

| Phenylpiperazine Pyrrolidin-2-ones | Forced Swim Test | Strong Antidepressant-like Activity | Interaction with 5-HT1A Receptors |

Anticancer Activity Research

The search for novel anticancer agents has led researchers to explore a wide array of chemical scaffolds, including the piperidine ring. Various derivatives of piperidine have demonstrated cytotoxic activity against cancer cell lines, acting through diverse mechanisms. nih.gov

Research into compounds containing the nitrophenylpiperidine framework has suggested potential applications in oncology. For example, 1-(2,5-dimethoxy-4-nitrophenyl)piperidine has been synthesized as a derivative in the development of potent bioreductive anti-cancer agents. preprints.orgmdpi.com These agents are designed to be more toxic to cancer cells in the hypoxic (low oxygen) environments commonly found in solid tumors. preprints.org

Furthermore, studies on related structures, such as 3,5-bis(benzylidene)-4-piperidones, have shown significant and selective toxicity towards various human cancer cell lines, including oral and colon carcinomas, while being less toxic to non-malignant cells. nih.gov The cytotoxic activity of these compounds is often linked to their ability to induce cell cycle arrest and apoptosis. nih.gov Other research has focused on 1-alkylpiperidine N-oxides, where cytotoxic effects against Ehrlich ascites carcinoma cells were observed, with the activity being dependent on the length of the alkyl chain. nih.gov

The following table presents data on the cytotoxic activity of various piperidone derivatives against several human cancer cell lines, illustrating the potential of this structural class in cancer research.

| Compound | Cell Line (Cancer Type) | IC50 (µM) |

| 3,5-Bis(4-chlorobenzylidene)-1-methyl-4-piperidone | Ca9-22 (Oral Carcinoma) | 1.8 |

| 3,5-Bis(4-fluorobenzylidene)-1-methyl-4-piperidone | HSC-2 (Squamous Carcinoma) | 2.9 |

| 3,5-Bis(4-methylbenzylidene)-1-methyl-4-piperidone | Colo-205 (Adenocarcinoma) | 4.1 |

| 3,5-Bis(3,4-dimethoxybenzylidene)-1-methyl-4-piperidone | HT-29 (Colorectal Adenocarcinoma) | 3.5 |

These findings collectively suggest that the this compound scaffold is a promising starting point for the design and synthesis of novel anticancer agents. Further optimization of this structure could lead to the development of new therapies with improved efficacy and selectivity.

In Vitro Cytotoxicity Screening